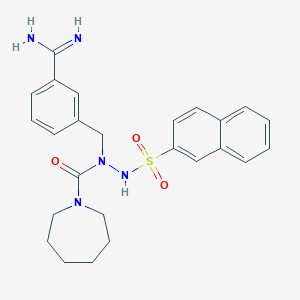
Jxz8FN7FU5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LK-732 involves a series of chemical reactions that include the formation of key intermediates and the final compound. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general steps include:
Formation of Intermediates: Initial reactions to form key intermediates.
Coupling Reactions: Combining intermediates under controlled conditions.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of LK-732 involves scaling up the laboratory synthesis to a larger scale. This includes:
Batch Processing: Conducting reactions in large reactors.
Continuous Flow Processing: Using continuous flow reactors for more efficient production.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
LK-732 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, LK-732 is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, LK-732 is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of certain biochemical pathways.
Medicine
In medicine, LK-732 is explored for its potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors.
Industry
In industry, LK-732 is used in the production of specialized materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of LK-732 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
LK-658: A less basic direct thrombin inhibitor.
Sikadur-732: An epoxy resin bonding agent with similar structural features.
Uniqueness
LK-732 is unique due to its specific structural features and the presence of a strong basic group. This makes it particularly effective in certain applications, such as thrombin inhibition and mast cell degranulation .
Properties
CAS No. |
673485-33-1 |
|---|---|
Molecular Formula |
C25H29N5O3S |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-[[azepane-1-carbonyl-(naphthalen-2-ylsulfonylamino)amino]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C25H29N5O3S/c26-24(27)22-11-7-8-19(16-22)18-30(25(31)29-14-5-1-2-6-15-29)28-34(32,33)23-13-12-20-9-3-4-10-21(20)17-23/h3-4,7-13,16-17,28H,1-2,5-6,14-15,18H2,(H3,26,27) |
InChI Key |
CEAMGXQGUYMUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)N(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















